

Application Notes and Protocols for Arsenic Analysis in Water Using Silver Diethyldithiocarbamate

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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

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This document provides a detailed protocol for the determination of arsenic in water samples using the **silver diethyldithiocarbamate** (SDDC) colorimetric method. This method is suitable for the analysis of drinking water, surface water, groundwater, and certain industrial wastes.^[1]

The principle of this method is based on the reduction of inorganic arsenic to arsine gas (AsH_3) in an acidic solution using zinc.^{[2][3][4]} The generated arsine is then passed through a scrubber containing lead acetate to remove any hydrogen sulfide interference and is subsequently absorbed into a solution of **silver diethyldithiocarbamate** in pyridine or a similar solvent.^{[1][2][3]} The reaction between arsine and SDDC forms a red-colored complex, the absorbance of which is measured spectrophotometrically at approximately 535 nm.^{[1][2][3]} The concentration of arsenic is then determined by comparing the absorbance to a calibration curve prepared from arsenic standards.^[2]

Quantitative Data Summary

Parameter	Value	References
Applicable Concentration Range	5 to 200 µg/L	[2]
Detection Limit	5 µg/L (0.5 µg As) to 10 µg/L	[1][5]
Wavelength of Maximum Absorbance (λ_{max})	~535 nm	[1][2]
Relative Standard Deviation (40 µg/L sample)	±13.8%	[1]
Relative Error (40 µg/L sample)	0%	[1]

Experimental Protocols

Reagent Preparation

- **Silver Diethyldithiocarbamate (SDDC) Absorbing Solution:** Dissolve 1 g of **silver diethyldithiocarbamate** in 200 mL of pyridine.[2][4] Store in an amber bottle. This solution is stable for about two weeks when protected from light.[4] Caution: Pyridine is toxic and has a strong, unpleasant odor. Handle in a fume hood. An alternative solvent, 1-ephedrine in chloroform, can be used if pyridine is objectionable.[1]
- **Arsenic Standard Solution I (1.00 mg/mL As):** Dissolve 1.320 g of arsenic trioxide (As_2O_3), previously dried for at least 1 hour at 110°C, in 10 mL of 10M NaOH and dilute to 1000 mL with demineralized water.[2] This solution is stable for up to 6 months.[2]
- **Arsenic Standard Solution II (10.0 µg/mL As):** Dilute 5.00 mL of Arsenic Standard Solution I and 1 mL of concentrated nitric acid to 500.0 mL with demineralized water.[2] Discard after 3 months.[2]
- **Arsenic Standard Solution III (1.00 µg/mL As):** Dilute 10.0 mL of Arsenic Standard Solution II and 1 mL of concentrated nitric acid to 100.0 mL with demineralized water. Prepare fresh weekly.[2]

- Potassium Iodide Solution (15% w/v): Dissolve 15 g of potassium iodide (KI) in 100 mL of demineralized water. Store in an amber bottle.[2]
- Stannous Chloride Solution (40% w/v in conc. HCl): Dissolve 40 g of arsenic-free stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in 100 mL of concentrated hydrochloric acid. Prepare fresh daily.[2]
- Lead Acetate Solution (10% w/v): Dissolve 10 g of lead acetate trihydrate ($\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 3\text{H}_2\text{O}$) in 100 mL of demineralized water.[2][4]
- Zinc: Use granular zinc, approximately 20 mesh, with a low arsenic content.[2]
- Hydrochloric Acid (HCl): Concentrated, analytical grade.[2]
- Sulfuric Acid (H_2SO_4): Concentrated, analytical grade.[6]
- Nitric Acid (HNO_3): Concentrated, analytical grade.[2]

Sample Preparation (Digestion for Total Arsenic)

To determine total arsenic, including organic forms, a digestion step is required to convert organically bound arsenic to an inorganic state.[2][6]

- To a suitable volume of the sample (containing 2 to 30 μg of arsenic), add 7 mL of (1+1) H_2SO_4 and 5 mL of concentrated HNO_3 . [6]
- Heat the sample, evaporating it to sulfur trioxide (SO_3) fumes.[6] Caution: If the sample chars, immediately stop heating, cool, and add more concentrated HNO_3 . [6]
- The digestion is complete when the sample is colorless or has a straw-yellow color during the evolution of SO_3 fumes.[6]
- Cool the digested sample, add approximately 25 mL of distilled water, and again evaporate to SO_3 fumes to expel any remaining oxides of nitrogen.[6]
- The sample is now ready for the arsine generation step.[6]

For inorganic arsenic analysis only, this digestion step can be omitted.[2]

Arsine Generation and Measurement

- **Apparatus Setup:** Assemble the arsine generator, scrubber, and absorber apparatus (see workflow diagram below). The system must be airtight to prevent the loss of arsine gas.[1]
- **Scrubber Preparation:** Impregnate glass wool or cotton with the lead acetate solution and place it in the scrubber tube. This will remove hydrogen sulfide from the gas stream.[2][7]
- **Sample Introduction:** Pipette a volume of the prepared sample (or undigested sample for inorganic arsenic) containing less than 20 µg of arsenic into the generator flask.[2]
- **Reagent Addition:** Add 25 mL of concentrated HCl, 1 mL of stannous chloride solution, and 3 mL of potassium iodide solution to the generator flask.[8] Allow the solution to stand for approximately 10-15 minutes to ensure the reduction of As(V) to As(III).[8]
- **Absorption:** Add 5.0 mL of the SDDC absorbing solution to the absorber tube.[4]
- **Arsine Generation:** Add 3-6 g of granular zinc to the generator flask and immediately connect the scrubber and absorber assembly.[7][8] The reaction will produce hydrogen gas, which will carry the generated arsine through the system.
- **Color Development:** Allow the reaction to proceed for at least 30-40 minutes, or until the gas evolution ceases, allowing the arsine to be completely absorbed by the SDDC solution.[7][8]
- **Spectrophotometric Measurement:** Transfer the absorbing solution to a 1-cm cuvette and measure the absorbance at approximately 535 nm against a reagent blank.[2][7]
- **Quantification:** Determine the arsenic concentration from a calibration curve prepared by treating known amounts of arsenic standard solutions through the same procedure.

Potential Interferences

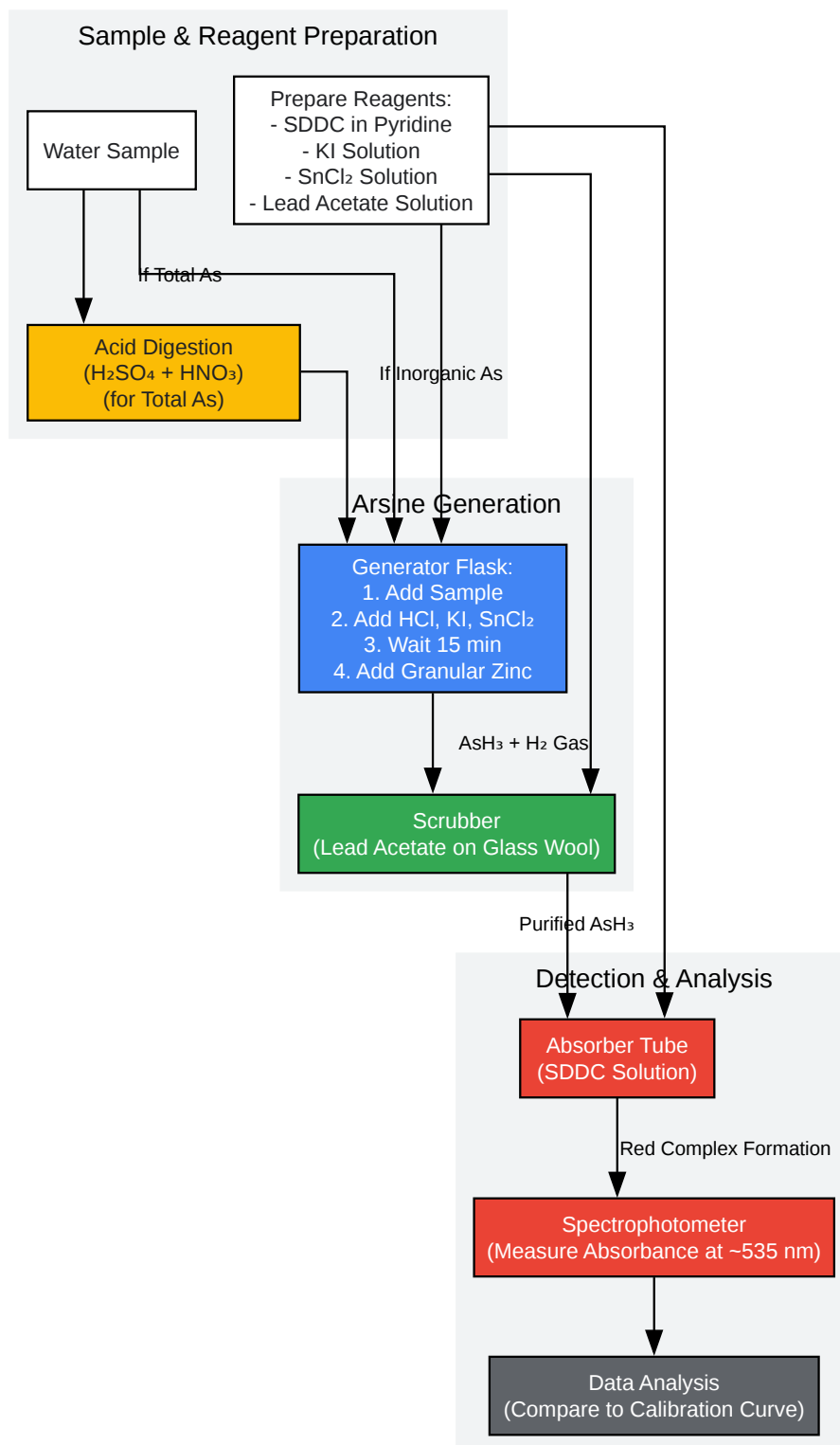
Several metal ions can interfere with the arsine generation process. However, at concentrations typically found in water, these interferences are often minimal.[9]

- **Antimony:** Can form stibine (SbH_3), which also reacts with the SDDC solution, causing positive interference.[2][9] The interference from stibine is less significant when measurements are made at 535 nm.[7]

- Sulfide: Can interfere, but is effectively removed by the lead acetate scrubber.[\[1\]](#)[\[2\]](#)
- Other Metals: High concentrations of chromium, cobalt, copper, mercury, molybdenum, nickel, and silver can interfere with the evolution of arsine.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- Nitric Acid: Traces of nitric acid from the digestion step can cause negative interference and must be completely removed by fuming with sulfuric acid.[\[1\]](#)[\[6\]](#)

Experimental Workflow Diagram

Workflow for Arsenic Analysis using SDDC Method

[Click to download full resolution via product page](#)Caption: Workflow for Arsenic Analysis using the **Silver Diethyldithiocarbamate** Method.

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